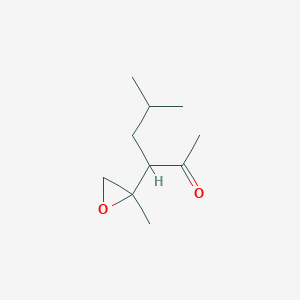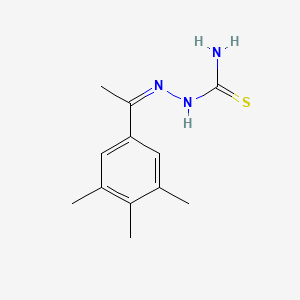
Acetophenone, 3',4',5'-trimethyl-, thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetophenone, 3’,4’,5’-trimethyl-, thiosemicarbazone is a derivative of acetophenone, a simple aromatic ketone. This compound is characterized by the presence of three methyl groups on the aromatic ring and a thiosemicarbazone functional group. Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetophenone, 3’,4’,5’-trimethyl-, thiosemicarbazone typically involves the reaction of 3’,4’,5’-trimethylacetophenone with thiosemicarbazide. The reaction is usually carried out in an acidic or basic medium, often using ethanol as a solvent. The reaction conditions may vary, but a common method involves refluxing the reactants for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Acetophenone, 3’,4’,5’-trimethyl-, thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The thiosemicarbazone group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Potential use in the development of new materials with specific chemical properties.
Wirkmechanismus
The biological activity of acetophenone, 3’,4’,5’-trimethyl-, thiosemicarbazone is primarily attributed to its ability to form complexes with metal ions. These complexes can interact with biological molecules, disrupting their normal function. For example, the compound may inhibit enzymes by binding to their active sites or interfere with DNA replication by interacting with nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetophenone: The parent compound, simpler in structure but lacks the enhanced biological activity of the thiosemicarbazone derivative.
Thiosemicarbazones: A class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
Acetophenone, 3’,4’,5’-trimethyl-, thiosemicarbazone stands out due to the presence of three methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The thiosemicarbazone group further enhances its potential for forming metal complexes, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
66969-03-7 |
|---|---|
Molekularformel |
C12H17N3S |
Molekulargewicht |
235.35 g/mol |
IUPAC-Name |
[(Z)-1-(3,4,5-trimethylphenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C12H17N3S/c1-7-5-11(6-8(2)9(7)3)10(4)14-15-12(13)16/h5-6H,1-4H3,(H3,13,15,16)/b14-10- |
InChI-Schlüssel |
XFWCERHQAWYSFZ-UVTDQMKNSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1C)C)/C(=N\NC(=S)N)/C |
Kanonische SMILES |
CC1=CC(=CC(=C1C)C)C(=NNC(=S)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


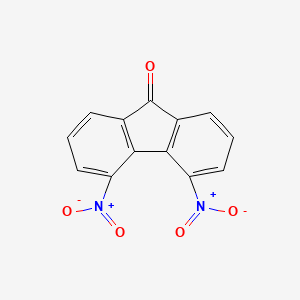
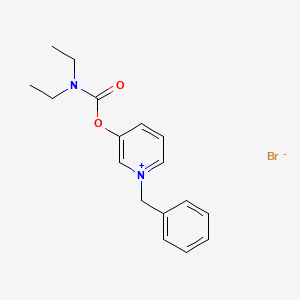
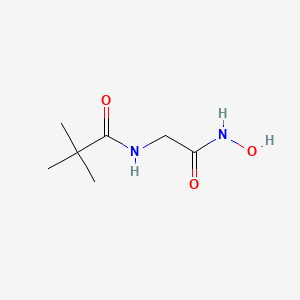
![4-Hydroxybenzo[pqr]tetraphen-5(4h)-one](/img/structure/B14461914.png)

![5H-Benzo[7]annulene-5-carbonitrile](/img/structure/B14461922.png)
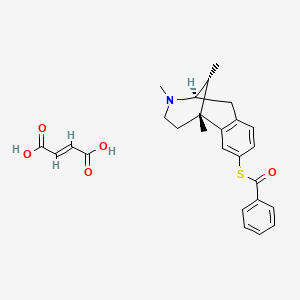
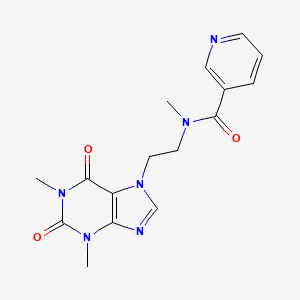
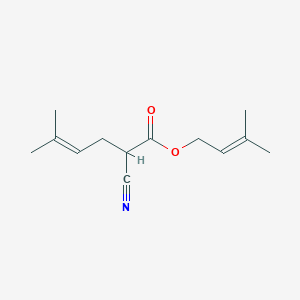

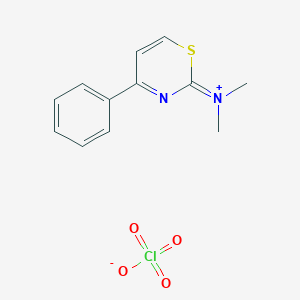
![[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14461949.png)

